molecular formula C24H26N2 B141932 1-Trityl-3-methylpiperazine CAS No. 326594-27-8

1-Trityl-3-methylpiperazine

Cat. No.: B141932
CAS No.: 326594-27-8
M. Wt: 342.5 g/mol
InChI Key: VYUQPZHRDKLOPX-UHFFFAOYSA-N
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Description

1-Trityl-3-methylpiperazine is a chemical compound with the molecular formula C24H26N2 and a molecular weight of 342.48 g/mol . It is characterized by the presence of a trityl group (triphenylmethyl) attached to a piperazine ring, which is further substituted with a methyl group.

Preparation Methods

The synthesis of 1-Trityl-3-methylpiperazine typically involves the reaction of 3-methylpiperazine with trityl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the trityl group on the piperazine ring. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Trityl-3-methylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Trityl-3-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trityl group can act as a protective group, allowing the piperazine ring to interact with target receptors without interference from other functional groups. This interaction can modulate receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

1-Trityl-3-methylpiperazine can be compared with other trityl-substituted piperazines, such as:

    1-Tritylpiperazine: Similar structure but lacks the methyl group on the piperazine ring.

    1-Trityl-4-methylpiperazine: Similar structure but with the methyl group on the 4-position of the piperazine ring.

    1-Trityl-3,5-dimethylpiperazine: Contains two methyl groups on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trityl group provides steric hindrance and electronic effects that can modulate the compound’s interactions with molecular targets .

Properties

IUPAC Name

3-methyl-1-tritylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUQPZHRDKLOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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